N1-(3-chloro-4-fluorophenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide

Description

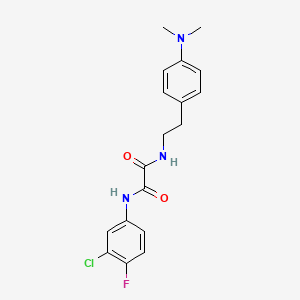

N1-(3-Chloro-4-fluorophenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide is a synthetic oxalamide derivative characterized by a 3-chloro-4-fluorophenyl group at the N1 position and a 4-(dimethylamino)phenethyl moiety at the N2 position (Fig. 1).

Properties

IUPAC Name |

N'-(3-chloro-4-fluorophenyl)-N-[2-[4-(dimethylamino)phenyl]ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClFN3O2/c1-23(2)14-6-3-12(4-7-14)9-10-21-17(24)18(25)22-13-5-8-16(20)15(19)11-13/h3-8,11H,9-10H2,1-2H3,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDJUSWJTTDENET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(3-chloro-4-fluorophenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Synthesis

The compound was synthesized through a reaction involving (2,4-dinitro-phenyl)hydrazine and 1-(3-chloro-4-fluorophenyl)ethan-1-one in ethanol under reflux conditions. The product was recrystallized from THF to obtain red single crystals after three days .

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C18H20ClF2N3O2

- SMILES Notation : Cc1ccc(cc1N(C(=O)C(=O)N(C)c2ccc(cc2Cl)F))C

Anticancer Activity

Recent studies have indicated that derivatives of oxalamide compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit the growth of various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of cell proliferation .

Cholinesterase Inhibition

Another area of interest is the compound's potential as an acetylcholinesterase (AChE) inhibitor. A study on related compounds demonstrated that they could inhibit AChE with IC50 values in the low micromolar range, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

| Compound | IC50 (AChE) | Selectivity Index (BuChE/AChE) |

|---|---|---|

| This compound | TBD | TBD |

| Donepezil | 0.007 µM | 365 |

Case Studies and Research Findings

- Antioxidant Properties : In addition to cholinesterase inhibition, some derivatives showed antioxidant activity. This dual action enhances their therapeutic potential in neurodegenerative disorders .

- Cytotoxicity Studies : Cytotoxicity assays conducted on various cell lines indicated that while some derivatives were effective against cancer cells, they exhibited low cytotoxicity at therapeutic concentrations, making them promising candidates for further development .

- Structure-Activity Relationship (SAR) : The SAR analysis revealed that modifications in the phenyl rings significantly influenced biological activity. For example, the introduction of dimethylamino groups enhanced both AChE inhibition and antioxidant properties, indicating a favorable pharmacophore for drug design .

Scientific Research Applications

Medicinal Chemistry

The primary application of N1-(3-chloro-4-fluorophenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide is in the field of medicinal chemistry, particularly as a potential anticancer agent.

Histone Deacetylase Inhibition

Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs can reactivate silenced genes involved in cell cycle regulation and apoptosis, making this compound a candidate for cancer treatment:

- Mechanism of Action : By inhibiting HDACs, this compound may induce cell cycle arrest and promote apoptosis in cancer cells.

- Research Findings : In vitro studies have shown that this compound exhibits significant anticancer effects against various cancer cell lines, including those associated with myelodysplastic syndromes.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves several chemical reactions, including:

- Reagents Used : Common reagents include hydrogen peroxide for oxidation and palladium catalysts for reduction processes.

- Synthetic Pathway : The compound can be synthesized through multi-step reactions involving the formation of the oxalamide linkage between the phenyl groups and the dimethylamino chain.

Beyond its role as an HDAC inhibitor, this compound has demonstrated other biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, indicating that it may inhibit bacterial growth.

- Enzyme Inhibition : The compound may also interact with various enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases characterized by dysregulated metabolism.

Several studies have highlighted the efficacy of this compound in preclinical settings:

- Study on Cancer Cell Lines : Research conducted on human myelodysplastic syndrome cell lines showed that treatment with this compound resulted in significant growth inhibition and induction of apoptosis.

- Enzyme Interaction Studies : Investigations into the enzyme inhibition profile revealed that this compound effectively inhibits specific enzymes linked to metabolic dysregulation, which could be beneficial in treating metabolic disorders.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound belongs to a class of N1,N2-disubstituted oxalamides. Key structural analogs include:

Key Observations :

- Halogen vs. Alkyl/Methoxy Substitution: The 3-chloro-4-fluorophenyl group (target and compound 28) enhances electrophilicity compared to non-halogenated analogs (e.g., compound 17) .

- Dimethylamino vs.

Insights :

- Yield Variability: Yields range from 23% (compound 16) to 64% (compound 28), influenced by steric hindrance and substituent reactivity. The target compound’s dimethylamino group may alter reaction kinetics compared to methoxy analogs.

- Spectroscopic Trends: Amide protons in oxalamides typically resonate near δ 10–11 ppm. Methoxy groups (δ ~3.7 ppm) and dimethylamino groups (δ ~2.2–2.5 for N(CH$3$)$2$) are distinguishable in NMR .

Q & A

Basic: What is the recommended synthetic pathway for N1-(3-chloro-4-fluorophenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide, and what are critical reaction conditions?

Methodological Answer:

The synthesis of oxalamide derivatives typically involves coupling substituted amines with oxalyl chloride intermediates. For example, analogous compounds (e.g., N1-(4-methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide) were synthesized via a two-step process:

Amine Activation: React 3-chloro-4-fluoroaniline with oxalyl chloride in dichloromethane (DCM) at 0–5°C to form the intermediate oxalyl chloride derivative.

Coupling: Add 4-(dimethylamino)phenethylamine dropwise under nitrogen, followed by triethylamine (TEA) as a base. Stir at room temperature for 12–24 hours .

Critical Conditions:

- Maintain anhydrous conditions to prevent hydrolysis of oxalyl chloride.

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).

- Purify via column chromatography (e.g., silica gel, gradient elution with DCM/methanol) to remove unreacted amines and dimeric byproducts (common in oxalamide synthesis) .

Basic: What analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

- 1H/13C NMR: Key peaks include:

- HRMS (ESI+): Confirm molecular ion [M+H]+ with <5 ppm deviation from theoretical mass.

- HPLC: Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95% by area under the curve). Impurities (e.g., dimerization byproducts) elute earlier due to higher polarity .

Basic: How can researchers evaluate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Testing:

- Prepare solutions in buffers (pH 1.2, 4.5, 7.4) and store at 40°C/75% RH.

- Analyze degradation products via HPLC-MS at 0, 1, 2, and 4 weeks.

- Thermogravimetric Analysis (TGA): Determine decomposition temperature (typically >200°C for oxalamides).

- Light Sensitivity: Expose solid samples to UV light (ICH Q1B guidelines) and monitor color changes or NMR shifts in aromatic regions .

Advanced: How can structure-activity relationships (SAR) guide optimization of this compound for enzyme inhibition (e.g., soluble epoxide hydrolase)?

Methodological Answer:

- Key SAR Observations from Analogs:

- Optimization Strategies:

Advanced: What mechanistic insights support its potential antiviral activity (e.g., HIV entry inhibition)?

Methodological Answer:

- Target Identification: Analogous oxalamides (e.g., BNM-III-170) inhibit HIV entry by mimicking CD4 binding to gp120.

- Functional Assays:

- Molecular Dynamics (MD) Simulations: Model interactions between the oxalamide’s fluorophenyl group and gp120’s Phe43 cavity to rationalize potency .

Advanced: How should researchers address contradictions in biological data caused by diastereomeric mixtures or impurities?

Methodological Answer:

- Chiral Separation: Use preparative HPLC with a chiral stationary phase (e.g., Chiralpak AD-H) to isolate enantiomers.

- Biological Reassessment: Test separated isomers in dose-response assays (e.g., enzyme inhibition) to identify active species.

- Impurity Profiling: Compare LC-MS/MS fragmentation patterns of impurities (e.g., dimeric byproducts) to authentic standards .

Advanced: What computational approaches predict metabolic pathways and toxicity risks?

Methodological Answer:

- In Silico Tools:

- ADMET Predictor: Estimate CYP450 metabolism sites (e.g., dimethylamino group as a potential site for N-oxidation).

- DEREK Nexus: Flag structural alerts (e.g., aryl chlorides for genotoxicity).

- Metabolite Identification: Incubate with human liver microsomes (HLMs) and analyze via UPLC-QTOF for hydroxylated or dealkylated metabolites .

Advanced: How can researchers validate its role in cancer therapy using in vitro and in vivo models?

Methodological Answer:

- In Vitro: Screen against NCI-60 cancer cell lines. Compare IC50 values to tyrosine kinase inhibitors (e.g., Pelitinib, CAS 257933-82-7) .

- In Vivo: Use xenograft models (e.g., HCT-116 colorectal tumors in nude mice). Administer orally (10–50 mg/kg/day) and monitor tumor volume vs. vehicle controls.

- Biomarker Analysis: Quantify phosphorylated EGFR or MAPK in tumor lysates via Western blot to confirm target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.